molecular formula C13H10N2 B12085884 4-(m-Tolyl)picolinonitrile

4-(m-Tolyl)picolinonitrile

Cat. No.: B12085884
M. Wt: 194.23 g/mol
InChI Key: FSPJPXLVJMXAGK-UHFFFAOYSA-N
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Description

4-(m-Tolyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a picolinonitrile core substituted with a meta-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)picolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot fashion method provides a unique and efficient route to obtain the desired picolinonitrile derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the gold(I)-catalyzed cyclization method could be explored for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(m-Tolyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can be employed to modify the nitrile group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-(m-Tolyl)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(m-Tolyl)picolinonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The aromatic ring allows for π-π interactions and other non-covalent interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 3-Hydroxy-4-phenylpicolinonitrile
  • 3-Hydroxy-4-methylpicolinonitrile
  • 3-Hydroxy-4-pentylpicolinonitrile
  • 4-(tert-Butyl)-3-hydroxypicolinonitrile
  • 3-Hydroxy-4-(p-tolyl)picolinonitrile

Comparison: 4-(m-Tolyl)picolinonitrile is unique due to the presence of the meta-tolyl group, which influences its chemical reactivity and interactions. Compared to other picolinonitriles, it may exhibit different physical and chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(3-methylphenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H10N2/c1-10-3-2-4-11(7-10)12-5-6-15-13(8-12)9-14/h2-8H,1H3

InChI Key

FSPJPXLVJMXAGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC=C2)C#N

Origin of Product

United States

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